2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid
Description
2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a 4-hydroxyphenyl substituent, and a butyric acid backbone. The Boc group serves as a temporary protecting agent for the amino group during peptide synthesis, preventing unwanted side reactions . This compound is primarily used in pharmaceutical research and peptide synthesis due to its structural versatility and compatibility with solid-phase methodologies .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGIYFYNRRZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is C15H21NO5. The Boc group serves to protect the amino functionality, allowing selective reactions at other functional groups. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, which influence the compound's binding affinity and specificity for biological targets.
Medicinal Chemistry
- Pain Management : The compound has been studied for its potential analgesic effects through the inhibition of enkephalinase enzymes, which degrade enkephalins responsible for pain modulation.
- Neuroprotection : Research indicates that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Pharmaceutical Development
- Drug Synthesis : It serves as a chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .
- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis, enhancing the efficiency of creating complex peptides essential for drug discovery .
Biochemical Research
- Enzyme Modulation : Studies have focused on its role in modulating enzyme activity and neurotransmitter levels, contributing to advancements in understanding biochemical pathways .
- Amino Acid Interactions : Researchers use this compound to study amino acid interactions and their effects on biological systems, aiding in the development of new biochemical assays .
Data Table: Comparative Analysis of Applications
Case Study 1: Neuroprotective Effects
Research conducted on animal models demonstrated that this compound significantly reduced neuronal damage in conditions mimicking neurodegenerative diseases. The study highlighted its ability to enhance enkephalin levels, leading to improved outcomes in pain management and neuroprotection.
Case Study 2: Synthesis of Novel Pharmaceuticals
A recent project focused on synthesizing new anti-cancer agents using this compound as a precursor. The resulting compounds exhibited promising activity against various cancer cell lines, showcasing the compound's versatility in drug development.
Mechanism of Action
The mechanism by which 2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid vs. (R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid
- Structural Difference : The 4-hydroxyphenyl group in the former is replaced with a 4-chlorophenyl group in the latter .
- Electronic Effects : The hydroxyl group is electron-donating (+M effect), enhancing solubility in polar solvents, whereas the chloro group is electron-withdrawing (-I effect), increasing lipophilicity .
- Applications : The chloro analog may exhibit improved membrane permeability but reduced aqueous solubility compared to the hydroxylated compound .
This compound vs. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
- Structural Difference : The trifluorophenyl group introduces strong electron-withdrawing fluorine atoms .
- Physicochemical Impact : Fluorination enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration, unlike the hydroxylated compound, which is more polar .
Protecting Group Variations
Boc vs. Fmoc in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid
- Deprotection Conditions : Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Fmoc requires basic conditions (e.g., piperidine) .
- Compatibility : The hydroxyl group in the target compound may necessitate orthogonal protection strategies during synthesis, unlike the pyridyl group in the Fmoc analog, which is inherently stable under acidic conditions .
Stereochemical and Functional Group Variations
Comparison with (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
- Functional Groups : The absence of a hydroxyl group on the phenyl ring reduces polarity and hydrogen-bonding capacity compared to the 4-hydroxyphenyl derivative .
Comparison with 4-Amino-3-phenylbutyric Acid Hydrochloride
- Protection Status: The unprotected amino group in 4-amino-3-phenylbutyric acid hydrochloride increases reactivity but limits its use in stepwise peptide synthesis due to side reactions .
- Solubility : The hydrochloride salt enhances aqueous solubility, whereas the Boc-protected compound is more compatible with organic solvents .
Key Physicochemical Properties
Biological Activity
2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid, a chiral compound, has garnered attention in medicinal chemistry due to its structural characteristics that allow for interaction with biological systems. The presence of the tert-butoxycarbonyl (Boc) protecting group and the hydroxyphenyl moiety is critical for its biological activity, influencing its mechanism of action and potential therapeutic applications.
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The Boc-protected amino group and the hydroxyphenyl group facilitate binding to these targets, modulating their activity and leading to various biological effects. This interaction is crucial in pathways associated with inflammation and cellular signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies indicate that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These findings suggest potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes, contributing to its potential as a therapeutic agent. Its structural features allow it to effectively interact with enzyme active sites .
Table 1: Summary of Biological Activities
Case Study: In Vivo Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of related compounds, it was found that administration of this compound significantly reduced mRNA levels of inflammatory cytokines in liver tissue following LPS-induced inflammation. The study also observed a decrease in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating reduced liver damage associated with inflammation .
Preparation Methods
Boc Protection of Amino Acid Precursors
A foundational approach involves introducing the tert-butoxycarbonyl (Boc) group to a pre-existing amino acid scaffold. Patent CN104447415A demonstrates a high-yield method for Boc protection of tyrosine derivatives using (Boc)₂O under strongly basic conditions. Adapting this to 3-amino-3-(4-hydroxyphenyl)butyric acid requires:
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Dissolving the amino acid in aqueous NaOH or KOH (pH ≥ 12).
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Batchwise addition of (Boc)₂O to minimize di-Boc byproducts.
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Acidic workup (pH 1–3) followed by extraction with ethyl acetate or tert-butyl acetate.
This method achieves >90% yield and >99% purity by leveraging phase separation and selective crystallization.
Chiral Resolution of Racemic Mixtures
For enantiomerically pure targets, chiral resolution is essential. Patent CN106966912A employs resolving agents like S-phenethylamine or L-ephedrine to separate diastereomeric salts of Boc-protected intermediates. Key steps include:
Reductive Amination Pathways
While not directly described in the cited patents, reductive amination of 3-keto-3-(4-hydroxyphenyl)butyric acid offers a plausible route:
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Condensation with ammonium acetate to form an imine.
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Reduction using NaBH₄ or BH₃·THF .
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Boc protection post-reduction.
This method avoids racemization but requires stringent control over ketone intermediate stability.
Industrial-Scale Optimization Strategies
Solvent Selection for Impurity Control
Patent CN112500316A highlights toluene as optimal for minimizing condensation impurities during Boc protection. Water-immiscible solvents (e.g., methyl tert-butyl ether, isopropyl acetate) enhance phase separation, reducing side reactions like dimerization. Comparative data from the patent reveals:
| Solvent | Impurity A (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 0.12 | 92.5 | 99.8 |
| Dichloromethane | 1.45 | 78.2 | 95.3 |
| Tetrahydrofuran | 2.87 | 65.4 | 89.1 |
Temperature and Reaction Time
Controlled thermal conditions are critical. For example, maintaining 20°C during Boc protection (vs. 0–40°C range) maximizes yield while minimizing epimerization. Extended reaction times (>10 hours) are avoided to prevent hydrolysis of the Boc group.
Workup and Purification
Post-reaction, acidic extraction (pH 1–3) isolates the product from unreacted starting materials. Patent CN104447415A uses normal hexane for crystallization, achieving >99% purity through two recrystallization cycles.
Comparative Analysis of Methodologies
Batch vs. Continuous Feed of (Boc)₂O
Base Selection
Strong inorganic bases (NaOH, KOH) outperform carbonates in Boc protection:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| NaOH | 10 | 92.5 |
| K₂CO₃ | 18 | 76.8 |
| NaHCO₃ | 24 | 58.3 |
Sodium hydroxide’s superior solubility accelerates deprotonation of the amino group, facilitating faster Boc incorporation.
Challenges and Mitigation Strategies
Racemization Risks
The phenolic -OH group in 4-hydroxyphenyl derivatives can catalyze racemization under basic conditions. Mitigation includes:
Byproduct Formation
Condensation impurities (e.g., dimeric species) are suppressed by:
Scalability and Industrial Feasibility
The methods from CN112500316A and CN104447415A are directly scalable, with demonstrated batch sizes up to 10 kg. Key industrial considerations include:
Q & A
Q. What are the critical steps for introducing the Boc protecting group during the synthesis of 2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid?
- Methodological Guidance : The Boc (tert-butoxycarbonyl) group is typically introduced under mild basic conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Key considerations include:
- pH Control : Maintain a pH of 8–9 to avoid premature deprotection of acid-sensitive groups .
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
- Monitoring : Track reaction progress via TLC or HPLC to ensure complete protection before proceeding to subsequent steps .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Guidance :
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A ≥97% purity threshold is standard for peptide synthesis intermediates .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry and detect impurities. For example, the Boc group’s tert-butyl protons resonate at ~1.4 ppm in CDCl₃ .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₁NO₄, expected m/z = 291.35) .
Advanced Research Questions
Q. How can researchers mitigate racemization at the chiral centers during synthesis?
- Methodological Guidance :
- Low-Temperature Reactions : Perform coupling steps at 0–4°C to reduce base-catalyzed racemization .
- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (2R,3R)-configured intermediates, to preserve stereochemical integrity .
- Additives : Incorporate HOBt (hydroxybenzotriazole) or HOAt during amide bond formation to suppress racemization .
Q. What strategies prevent premature deprotection of the Boc group under acidic or basic conditions?
- Methodological Guidance :
- pH-Sensitive Optimization : Avoid strongly acidic conditions (e.g., TFA) until the final deprotection step. Use buffered solutions (pH 5–6) for intermediate reactions .
- Alternative Protecting Groups : For orthogonal protection, consider combining Boc with Fmoc (fluorenylmethyloxycarbonyl), which is base-labile and compatible with Boc chemistry .
- Stability Testing : Conduct accelerated degradation studies at varying pH levels (2–10) to identify instability thresholds .
Q. How should researchers design experiments to resolve contradictions in reported optimal reaction conditions (e.g., solvent polarity, temperature)?
- Methodological Guidance :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (DMF vs. THF), temperature (25°C vs. 40°C), and catalyst loading (1–5% DMAP) .
- Kinetic Studies : Monitor reaction rates via in-situ IR or NMR to identify rate-limiting steps and optimize conditions .
- Data Reconciliation : Compare HPLC yield data across studies while controlling for variables like substrate purity and moisture content .
Biological and Mechanistic Questions
Q. What experimental approaches are suitable for studying the biological activity of this compound in cellular models?
- Methodological Guidance :
- Dose-Response Assays : Test concentrations from 1 μM to 100 μM in cell viability assays (e.g., MTT) to establish IC₅₀ values. Include controls for solvent toxicity (e.g., DMSO ≤0.1%) .
- Target Engagement : Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., GABA receptors, based on structural analogs) .
- Metabolic Stability : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation .
Q. How can researchers address discrepancies in reported metabolic pathways for similar Boc-protected compounds?
- Methodological Guidance :
- Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic byproducts via LC-MS .
- Comparative Studies : Test the compound alongside structurally related analogs (e.g., 4-amino-3-phenylbutyric acid) to identify conserved vs. divergent degradation pathways .
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., esterases) to pinpoint specific metabolic bottlenecks .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent effects in animal studies?
- Methodological Guidance :
- ANOVA with Post Hoc Tests : Apply one-way ANOVA followed by Tukey’s HSD test to compare treatment groups. Report mean ± SEM and effect sizes .
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism .
- Power Analysis : Precalculate sample sizes (n ≥ 6) to ensure statistical power >80% for detecting ≥20% effect differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
